![molecular formula C6H10ClNO B13319102 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a chemical compound with the molecular formula C₆H₁₀ClNO It is an azetidine derivative, characterized by the presence of a chloropropenyl group attached to the azetidine ring via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine typically involves the reaction of azetidine with 2-chloroprop-2-en-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-chloroprop-2-en-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
化学反応の分析
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the chloropropenyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
類似化合物との比較
Similar Compounds
Poly [N-(2-chloroprop-2-en-1-yl)aniline]: A polymer with similar structural features.
2-Chloroprop-2-en-1-ol: A precursor in the synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine.
O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: Another compound with a chloropropenyl group.
Uniqueness
This compound is unique due to its azetidine ring structure combined with a chloropropenyl group
特性
分子式 |
C6H10ClNO |
|---|---|
分子量 |
147.60 g/mol |
IUPAC名 |
3-(2-chloroprop-2-enoxy)azetidine |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2 |
InChIキー |
ZPQJCNJCHSQHPT-UHFFFAOYSA-N |
正規SMILES |
C=C(COC1CNC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


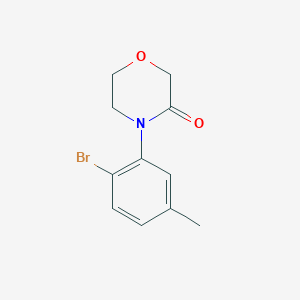
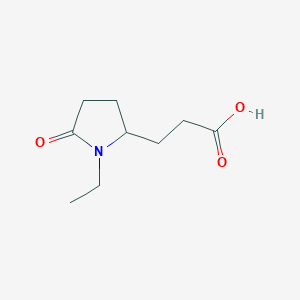
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
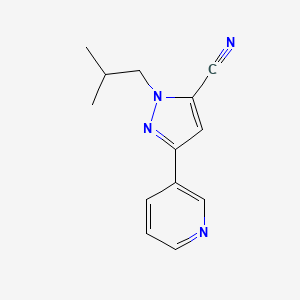
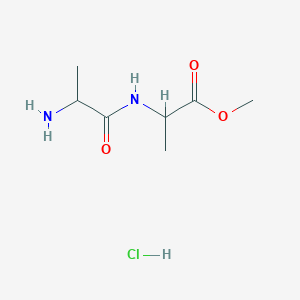
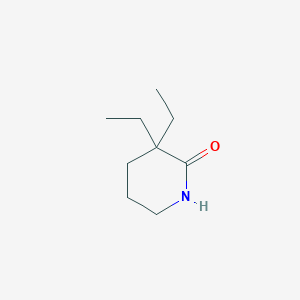
![N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide](/img/structure/B13319042.png)
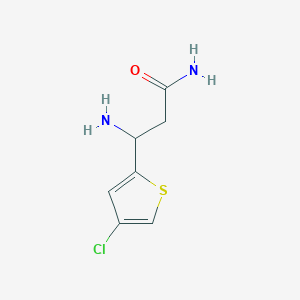
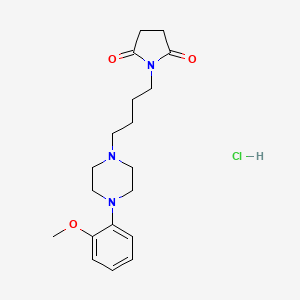
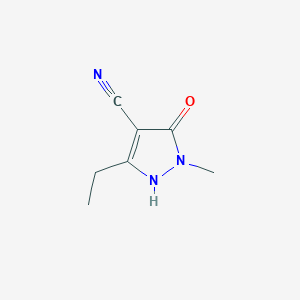
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)
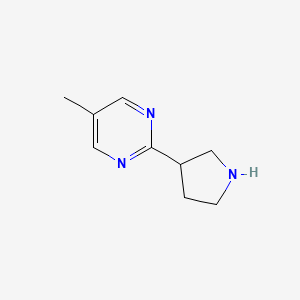
amine](/img/structure/B13319089.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
